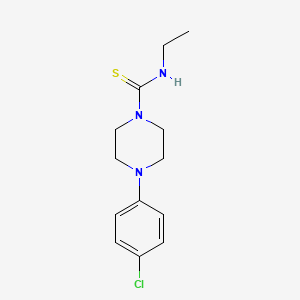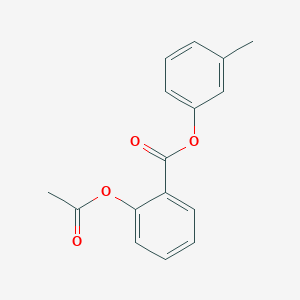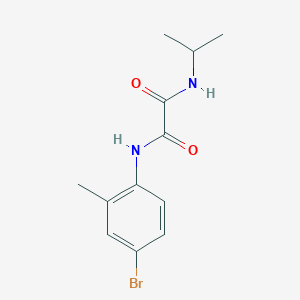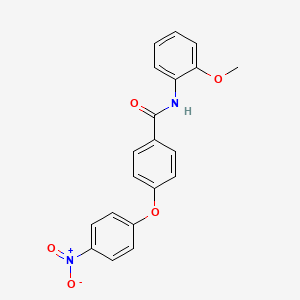
4-(4-chlorophenyl)-N-ethyl-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-ethyl-1-piperazinecarbothioamide, commonly known as CT-1, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s by a team of scientists at the University of Auckland, New Zealand. Since then, CT-1 has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
CT-1 has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, CT-1 has been investigated for its potential as a lead compound for the development of new drugs targeting central nervous system disorders such as depression and anxiety. In neuroscience, CT-1 has been used as a tool to study the role of serotonin receptors in the brain. In pharmacology, CT-1 has been studied for its potential as a new class of antipsychotic drugs.
Mécanisme D'action
CT-1 acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. By blocking the activity of this receptor, CT-1 can modulate the activity of the serotonergic system in the brain. This modulation can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of CT-1 are primarily mediated by its action on the serotonergic system in the brain. CT-1 has been shown to modulate the activity of the prefrontal cortex, which is a brain region involved in executive function, decision-making, and social behavior. CT-1 has also been shown to affect the activity of the amygdala, which is a brain region involved in emotional processing and fear response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CT-1 in lab experiments is its selectivity for the 5-HT2A receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one of the limitations of using CT-1 is its relatively low potency compared to other 5-HT2A receptor antagonists. This low potency can make it difficult to achieve the desired level of receptor blockade in some experiments.
Orientations Futures
There are several future directions for research on CT-1. One potential area of research is the development of more potent and selective 5-HT2A receptor antagonists based on the structure of CT-1. Another area of research is the investigation of the effects of CT-1 on other brain regions and neurotransmitter systems. Finally, CT-1 could be studied in animal models of central nervous system disorders to evaluate its potential as a therapeutic agent.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-ethylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-2-15-13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPLPITXEOKCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4390923.png)
![2-chloro-N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4390924.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4390927.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4390945.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4390961.png)

![N-isopropyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390969.png)
![2-(4-{[2-(methylsulfonyl)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4390978.png)



